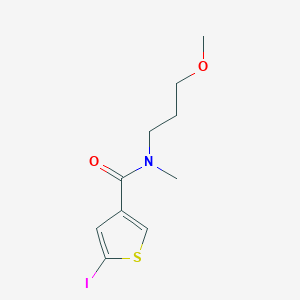
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an iodine atom, a methoxypropyl group, and a methyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the methoxypropyl and methyl groups. The reaction conditions often include the use of iodine or iodinating agents, solvents like dichloromethane or acetonitrile, and catalysts such as copper or palladium complexes. The reaction is usually carried out under reflux conditions to ensure complete iodination and substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organometallic reagents in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Azides, nitriles, organometallic derivatives.
Aplicaciones Científicas De Investigación
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors. It is also used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The presence of the iodine atom and the methoxypropyl group enhances its binding affinity and specificity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
Uniqueness
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is unique due to its specific structural features, including the thiophene ring, iodine atom, and methoxypropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14INO2S |
|---|---|
Peso molecular |
339.20 g/mol |
Nombre IUPAC |
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14INO2S/c1-12(4-3-5-14-2)10(13)8-6-9(11)15-7-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
FJPDHHULDGCGSQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCOC)C(=O)C1=CSC(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















